molecular formula C25H20Cl2F3N5O B11676086 (4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B11676086
M. Wt: 534.4 g/mol
InChI Key: BIGJSVYGJFPXTL-UHFFFAOYSA-N
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Description

1-BENZYL-4-[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, chlorophenyl groups, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-BENZYL-4-[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Addition of the trifluoromethyl group: The trifluoromethyl group is typically added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.

    Attachment of the benzyl group: The benzyl group is introduced via nucleophilic substitution reactions.

    Final coupling with piperazine: The final step involves coupling the synthesized intermediate with piperazine to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-BENZYL-4-[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions vary based on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups or extended molecular frameworks.

Scientific Research Applications

1-BENZYL-4-[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-4-[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups exhibit similar chemical properties but may have different biological activities.

    Trifluoromethyl derivatives: The presence of the trifluoromethyl group imparts unique chemical and biological properties, making these compounds distinct from others.

Properties

Molecular Formula

C25H20Cl2F3N5O

Molecular Weight

534.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C25H20Cl2F3N5O/c26-18-8-6-17(7-9-18)19-14-20(25(28,29)30)35-23(31-19)21(27)22(32-35)24(36)34-12-10-33(11-13-34)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2

InChI Key

BIGJSVYGJFPXTL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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